3-chloro-N-(3-hydroxycyclohexyl)benzamide
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Overview
Description
3-chloro-N-(3-hydroxycyclohexyl)benzamide is an organic compound that features a benzamide core substituted with a chlorine atom at the third position and a 3-hydroxycyclohexyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-hydroxycyclohexyl)benzamide typically involves the following steps:
Preparation of 3-chlorobenzoyl chloride: This can be achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.
Formation of this compound: The 3-chlorobenzoyl chloride is then reacted with 3-hydroxycyclohexylamine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-hydroxycyclohexyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a ketone or reduced to a methylene group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: 3-chloro-N-(3-oxocyclohexyl)benzamide.
Reduction: 3-chloro-N-(3-methylcyclohexyl)benzamide.
Hydrolysis: 3-chlorobenzoic acid and 3-hydroxycyclohexylamine.
Scientific Research Applications
3-chloro-N-(3-hydroxycyclohexyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-hydroxycyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the amide functionality play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-cyclohexylbenzamide
- 3-chloro-N-cycloheptylbenzamide
- 3-chloro-N-(2-hydroxycyclohexyl)benzamide
Uniqueness
3-chloro-N-(3-hydroxycyclohexyl)benzamide is unique due to the presence of the hydroxy group on the cyclohexyl ring, which can significantly influence its chemical reactivity and biological interactions compared to its analogs.
Properties
IUPAC Name |
3-chloro-N-(3-hydroxycyclohexyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-10-4-1-3-9(7-10)13(17)15-11-5-2-6-12(16)8-11/h1,3-4,7,11-12,16H,2,5-6,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWFBZKKSJGWDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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